molecular formula C9H17NO B3282886 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 7588-15-0

3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B3282886
CAS No.: 7588-15-0
M. Wt: 155.24 g/mol
InChI Key: GTSORJFWHKEXQH-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This reduction can be achieved using sodium borohydride in a methanol solvent . Another method involves the use of a ruthenium complex as a catalyst for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of catalytic hydrogenation and reduction reactions in the presence of suitable catalysts and solvents is a plausible approach for large-scale synthesis.

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with various molecular targets. For example, it can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen atoms to substrates, leading to the formation of carbonyl compounds . The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9-position. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSORJFWHKEXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
Reactant of Route 2
Reactant of Route 2
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
Reactant of Route 3
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
Reactant of Route 4
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
Reactant of Route 5
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
Reactant of Route 6
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol

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